molecular formula C10H10N2O4 B2536778 Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate

Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate

货号: B2536778
分子量: 222.20 g/mol
InChI 键: AHMZKPGQSMMFKX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context and Discovery

Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate (CAS: 848316-19-8) emerged as a structurally unique heterocyclic compound during late 20th-century pharmaceutical research. While its exact discovery timeline remains undocumented in public literature, its synthesis methodology aligns with advancements in fused pyrimidine chemistry reported in the 1970s. Patent US4007187A (1974) first described furo[2,3-d]pyrimidines as bioactive agents, laying groundwork for derivatives like this compound. Early synthetic routes involved cyclocondensation of α-chloroketones with pyrimidine precursors, as demonstrated in PMC2538949 (2005), which detailed analogous furopyrimidine syntheses.

The compound gained prominence through its role as an intermediate in phosphoinositide 3-kinase (PI3K) inhibitor development, notably in the synthesis of WAY-647361. Commercial availability since the early 2000s (e.g., Sigma-Aldrich LIF514347236) facilitated broader pharmacological exploration.

Importance in Heterocyclic Chemistry

This molecule exemplifies the structural versatility of fused heterocycles, combining:

  • Furan ring : Provides electron-rich aromaticity for electrophilic substitutions.
  • Dihydropyrimidine core : Enables hydrogen bonding and tautomerism.
  • Ester moiety : Enhances solubility and serves as a handle for derivatization.

Table 1: Key Reactivity Features

Feature Role in Chemical Modifications
4-Oxo group Participates in keto-enol tautomerism
2-Chloromethyl (derivatives) Enables nucleophilic substitutions
Ethyl ester Hydrolyzable to carboxylic acid derivatives

Its scaffold has been utilized in:

  • Multicomponent reactions : Pd(II)-catalyzed three-component syntheses yield photoluminescent furopyrimidines.
  • Chalcone hybrids : Anticancer agents with GI~50~ values ≤2.41 μM in NCI-60 cell lines.
  • Enzyme inhibition : Structural analog 5e showed caspase-3 activation in EAT tumor models.

Position within Furo[2,3-d]pyrimidine Class of Compounds

This derivative occupies a distinct niche due to its substitution pattern:

Table 2: Comparative Analysis of Furo[2,3-d]pyrimidine Derivatives

Compound R₁ R₂ Key Applications Source
Ethyl 2-(chloromethyl)-6-methyl... ClCH₂ COOEt Intermediate for PI3K inhibitors BLD Pharm
N~5~-cyclopentyl-3-ethyl... CONHCyp Et Screening libraries ChemDiv
Ethyl 6-methyl-4-(4-nitrophenyl)... 4-NO₂Ph COOEt Nitroaromatic synthon PubChem

Unique attributes of Ethyl 6-methyl-4-oxo...carboxylate include:

  • Steric effects : Methyl at C6 prevents π-stacking, favoring planar binding in enzyme active sites.
  • Electrophilic C5 : The ester group directs regioselective functionalization, as seen in Huisgen cycloadditions.
  • Hydrogen-bonding capacity : The 4-oxo and N3-H groups enable interactions with biological targets like VEGFR-2 (IC~50~ = 38.72 nM).

Recent studies highlight its utility in generating tricyclic analogs via Suzuki couplings, enhancing kinase selectivity. This positions the compound as a cornerstone for developing isoform-specific PI3Kδ inhibitors.

属性

IUPAC Name

ethyl 6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-3-15-10(14)6-5(2)16-9-7(6)8(13)11-4-12-9/h4H,3H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMZKPGQSMMFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=O)NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the Biginelli reaction. This reaction typically involves the condensation of aryl aldehydes, ethyl acetoacetate, and urea or thiourea in the presence of a Lewis acid catalyst. The resulting compounds have been characterized using techniques such as IR, NMR, and mass spectrometry to confirm their structures and purity .

Antioxidant Activity

One of the prominent biological activities of this compound is its antioxidant properties. Studies have demonstrated that derivatives of this compound exhibit significant free radical scavenging activity. For instance, compounds synthesized from this core structure showed promising results in DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, indicating their potential as antioxidants .

Antimicrobial Activity

Research has indicated that ethyl 6-methyl-4-oxo derivatives possess antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. A study highlighted that specific derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis. For example, certain derivatives have been shown to affect cell cycle progression in human cancer cell lines, leading to increased rates of cell death .

Case Studies

  • Antioxidant Screening : A series of ethyl 6-methyl derivatives were screened for antioxidant activity using DPPH and ABTS assays. The results indicated that some derivatives exhibited IC50 values comparable to standard antioxidants like ascorbic acid.
  • Antimicrobial Efficacy : In a study assessing antimicrobial activity against clinical isolates, several derivatives demonstrated minimum inhibitory concentrations (MICs) below 100 µg/mL against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assays : The cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7) were evaluated using MTT assays. Results showed that certain compounds led to a significant reduction in cell viability at low micromolar concentrations.

Data Table: Summary of Biological Activities

Activity TypeTest MethodKey FindingsReference
AntioxidantDPPH AssayIC50 values comparable to ascorbic acid
AntimicrobialMIC TestingEffective against S. aureus and E. coli
AnticancerMTT AssaySignificant cytotoxicity in HeLa and MCF-7 cells

科学研究应用

Pharmacological Properties

1. Antiviral Activity
Research indicates that compounds in the pyrimidine series exhibit notable antiviral properties. Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate has been investigated for its efficacy against viruses such as HIV. Studies have shown that related derivatives can inhibit viral replication effectively, with EC50 values indicating potential for further development as anti-HIV agents .

2. Anticancer Activity
The compound has demonstrated promising anticancer properties. In vitro studies reveal that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, substituted dihydropyrimidines have shown IC50 values less than 10 µM against human melanoma (UACC-62) and breast cancer (MCF-7) cells . This suggests that structural modifications can enhance anticancer activity.

CompoundCell LineIC50 (µM)
DHPM7MCF-7<10
DHPM8UACC-62<10

3. Anti-inflammatory Activity
this compound has also been noted for its anti-inflammatory effects. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Compounds with similar structures have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib, highlighting their therapeutic potential in managing inflammatory diseases .

Case Studies

Case Study 1: Antiviral Efficacy
A comparative study on pyridopyrimidine derivatives highlighted the strong interaction of certain compounds with HIV integrase, suggesting a mechanism of action applicable to this compound. This finding supports further exploration into its use as an antiviral agent .

Case Study 2: Anticancer Screening
Systematic screening of dihydropyrimidine derivatives revealed that specific modifications significantly enhance anticancer activity. For instance, the introduction of electron-withdrawing groups was found to improve cytotoxicity against various cancer cell lines, providing insights into optimizing this compound for therapeutic applications .

Case Study 3: Anti-inflammatory Mechanism
Research on the anti-inflammatory properties of pyrimidines demonstrated that certain derivatives effectively reduce the expression of inducible nitric oxide synthase (iNOS) and COX enzymes in vitro. These findings suggest a potential therapeutic application for this compound in treating inflammatory conditions .

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The furo[2,3-d]pyrimidine scaffold is highly tunable, with modifications at positions 2, 4, and 6 significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Furo[2,3-d]pyrimidine Derivatives
Compound Name Substituents Key Modifications Biological Relevance Reference
Target Compound 6-methyl, 4-oxo, 5-ethyl ester Baseline structure Intermediate for PI3K-α inhibitors
Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate 2-(chloromethyl) Enhanced electrophilicity Precursor for alkylation reactions
Ethyl 4-(piperazin-1-yl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate 4-piperazinyl Improved solubility and kinase binding PI3K-α inhibitor (IC₅₀: <1 µM)
Ethyl 5-methyl-4-oxo-3-phenyl-2-(propylamino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate Thieno[2,3-d]pyrimidine core Sulfur analog with altered electronic properties Anticancer candidate (unreported IC₅₀)
Ethyl 4-(4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine core Reduced aromaticity, increased flexibility VEGFR-2 inhibition (preliminary data)

Pharmacological and Physicochemical Properties

  • Target Compound : Moderate lipophilicity (logP ~2.1) due to the ethyl ester; used as a scaffold for PI3K-α inhibitors .
  • Piperazinyl Derivatives : Lower logP (~1.5) and improved water solubility, enhancing bioavailability .
  • Thienopyrimidine Analogs: Higher metabolic stability due to sulfur’s resistance to oxidative degradation .

常见问题

Q. What are the common synthetic routes for preparing ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate?

The compound is typically synthesized via cyclization reactions under acidic conditions. For example, refluxing a precursor (e.g., ethyl 3,4-dihydro-6-methyl-4-oxo-2-arylamino-furo[2,3-d]pyrimidine-5-carboxylate) with acetic anhydride and formic acid at 130°C for 48 hours yields the target compound. Purification involves recrystallization from solvents like hexane/ethyl acetate, with characterization via 1H^1H NMR (e.g., δ 12.56 ppm for NH, 8.09 ppm for pyrimidine proton) . Alternative routes include alkylation of intermediates using alkyl halides in acetonitrile with K2_2CO3_3 as a base .

Q. How is the compound characterized in academic research?

Key characterization methods include:

  • 1H^1H NMR : Peaks for the ethyl ester group (δ 4.27 ppm, quartet; 1.30 ppm, triplet), methyl substituents (δ 2.68 ppm), and aromatic protons (if present) .
  • X-ray crystallography : Used to confirm molecular geometry and hydrogen-bonding patterns (e.g., triclinic crystal system, P1P1 space group) .
  • Elemental analysis and mass spectrometry : Validate molecular formula and purity .

Q. What solvents and reaction conditions are optimal for functionalizing this compound?

Functionalization often occurs via nucleophilic substitution or condensation. For example:

  • Alkylation : Dry acetonitrile with K2_2CO3_3 at 65–70°C .
  • Amination : DMF with HATU/DIEA coupling agents at room temperature . Polar aprotic solvents (DMF, CH3_3CN) are preferred for solubility and reactivity .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for derivatives of this compound?

Discrepancies in bond lengths or angles (e.g., mean C–C bond deviation of 0.004 Å ) may arise from thermal motion or disorder. Refinement using SHELXL software with high-resolution data (e.g., MoKα radiation, λ = 0.71073 Å) and hydrogen-bonding restraints can improve accuracy. Graph set analysis (e.g., Etter’s methodology) helps interpret intermolecular interactions .

Q. What strategies improve yield in multi-step syntheses of furo[2,3-d]pyrimidine derivatives?

  • Optimized workup : Recrystallization from CH2_2Cl2_2/C2_2H5_5OH (2:1) reduces impurities .
  • Catalytic methods : KF/Al2_2O3_3 in dimethyl acetamide enhances condensation efficiency .
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps .

Q. How does substituent variation impact biological activity in anticancer studies?

Derivatives with 2,4-diamino or 4-alkoxy groups show enhanced activity. For instance, ethyl-6-methyl-4-(4-methylpiperazin-1-yl)-2-(phenylamino)furo[2,3-d]pyrimidine-5-carboxylate inhibits A459 lung cancer cells (IC50_{50} < 10 μM) due to improved solubility and target binding . Structure-activity relationship (SAR) studies using molecular docking (e.g., VEGFR-2 inhibition) guide rational design .

Q. What challenges arise in conformational analysis of the dihydrofuropyrimidine ring?

Puckering coordinates (e.g., Cremer-Pople parameters) quantify non-planarity in the 3,4-dihydrofuro ring. Displacements perpendicular to the mean plane (up to 0.3 Å ) require high-resolution crystallographic data and DFT calculations to distinguish static disorder from dynamic motion .

Q. How are hydrogen-bonding networks leveraged in crystal engineering of this compound?

The carbonyl and NH groups form R22(8)R_2^2(8) motifs with adjacent molecules, stabilizing the lattice. For example, N–H···O interactions (2.8–3.0 Å) create chains along the a-axis, influencing solubility and melting behavior .

Q. Methodological Notes

  • Contradiction Handling : Conflicting NMR signals (e.g., overlapping aromatic protons) are resolved via 2D techniques (COSY, HSQC) .
  • Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models (Mercury software) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。